molecular formula C17H13BrN2S2 B14325477 3,6-Diphenyl-7H-[1,3]thiazolo[2,3-b][1,3,4]thiadiazin-4-ium bromide CAS No. 112085-09-3

3,6-Diphenyl-7H-[1,3]thiazolo[2,3-b][1,3,4]thiadiazin-4-ium bromide

Cat. No.: B14325477
CAS No.: 112085-09-3
M. Wt: 389.3 g/mol
InChI Key: WVOGWKAGJSHACG-UHFFFAOYSA-M
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Description

3,6-Diphenyl-7H-[1,3]thiazolo[2,3-b][1,3,4]thiadiazin-4-ium bromide is a heterocyclic compound that features a unique fusion of thiazole and thiadiazine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Diphenyl-7H-[1,3]thiazolo[2,3-b][1,3,4]thiadiazin-4-ium bromide typically involves the cyclocondensation of 4-amino-3-mercaptotriazoles with various bielectrophiles. Common reagents used in this process include phenacyl bromides and α-bromopropenone . The reaction is usually carried out under conventional heating conditions in the presence of heteropolyacids .

Industrial Production Methods

This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3,6-Diphenyl-7H-[1,3]thiazolo[2,3-b][1,3,4]thiadiazin-4-ium bromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings or the thiazole ring .

Scientific Research Applications

3,6-Diphenyl-7H-[1,3]thiazolo[2,3-b][1,3,4]thiadiazin-4-ium bromide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-Diphenyl-7H-[1,3]thiazolo[2,3-b][1,3,4]thiadiazin-4-ium bromide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or disrupt cellular processes, leading to its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Diphenyl-7H-[1,3]thiazolo[2,3-b][1,3,4]thiadiazin-4-ium bromide stands out due to its unique fusion of thiazole and thiadiazine rings, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields further highlight its uniqueness .

Properties

CAS No.

112085-09-3

Molecular Formula

C17H13BrN2S2

Molecular Weight

389.3 g/mol

IUPAC Name

3,6-diphenyl-7H-[1,3]thiazolo[2,3-b][1,3,4]thiadiazin-4-ium;bromide

InChI

InChI=1S/C17H13N2S2.BrH/c1-3-7-13(8-4-1)15-11-20-17-19(18-15)16(12-21-17)14-9-5-2-6-10-14;/h1-10,12H,11H2;1H/q+1;/p-1

InChI Key

WVOGWKAGJSHACG-UHFFFAOYSA-M

Canonical SMILES

C1C(=N[N+]2=C(S1)SC=C2C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

Origin of Product

United States

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